molecular formula C13H25N3O B2418615 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one CAS No. 90476-97-4

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one

Cat. No.: B2418615
CAS No.: 90476-97-4
M. Wt: 239.363
InChI Key: IORVJBVHTXJJKA-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one is an organic compound that features both azepane and piperazine rings These rings are connected via a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of appropriate linear precursors under acidic or basic conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.

    Coupling of Azepane and Piperazine Rings: The azepane and piperazine rings are coupled via a propanone linker. This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the azepane and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane or piperazine derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique mechanical properties.

    Biological Research: The compound is used as a tool to study the interactions of azepane and piperazine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)-2-(morpholin-1-yl)propan-1-one: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-(Piperidin-1-yl)-2-(piperazin-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one is unique due to the presence of both azepane and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields.

Biological Activity

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one, also known as CAS No. 90476-97-4, is an organic compound characterized by the presence of both azepane and piperazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and neuropharmacological applications. The following sections will explore its synthesis, biological activity, mechanisms of action, and comparative analyses with similar compounds.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₃H₂₅N₃O
Molecular Weight239.36 g/mol
CAS Number90476-97-4

The structure of this compound features a propanone linkage connecting azepane and piperazine rings, which contributes to its unique chemical properties and biological activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to piperazine derivatives. For instance, research indicates that certain piperazine-substituted compounds exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In particular, compounds derived from similar structures have shown effectiveness greater than standard antibiotics like ampicillin .

Case Study: Antimicrobial Efficacy

In a comparative study, several disubstituted piperazines were synthesized, revealing that specific derivatives demonstrated potent activity against various bacterial strains. The most effective compound showed superior activity against MRSA compared to traditional antibiotics .

Neuropharmacological Applications

The dual-ring structure of this compound suggests potential applications in targeting central nervous system disorders. The mechanism of action is believed to involve modulation of neurotransmitter receptors or enzymes associated with neurological pathways.

The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets, influencing biochemical pathways. For example:

  • Binding Affinity : The compound may interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes within bacteria or human cells.

Structural Comparison

Compound NameStructure TypeNotable Activity
This compoundAzepane & PiperazineAntimicrobial, Neuroactive
1-(Azepan-1-yl)-2-(morpholin-1-yl)propan-1-oneAzepane & MorpholineLimited antimicrobial activity
1-(Piperidin-1-yl)-2-(piperazin-1-yl)propan-1-onePiperidine & PiperazineNeuroactive but less potent

The unique combination of azepane and piperazine rings in this compound allows for a broader spectrum of interaction with biological targets compared to its analogs .

Properties

IUPAC Name

1-(azepan-1-yl)-2-piperazin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-12(15-10-6-14-7-11-15)13(17)16-8-4-2-3-5-9-16/h12,14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORVJBVHTXJJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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